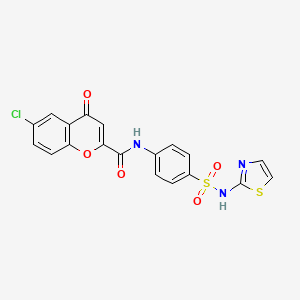

6-Chloro-4-oxo-N-(4-((2-thiazolylamino)sulfonyl)phenyl)-4H-1-benzopyran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chlor-4-oxo-N-(4-((2-Thiazolylamino)sulfonyl)phenyl)-4H-1-benzopyran-2-carboxamid ist eine synthetische organische Verbindung, die zur Klasse der Benzopyranderivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Chlor-4-oxo-N-(4-((2-Thiazolylamino)sulfonyl)phenyl)-4H-1-benzopyran-2-carboxamid umfasst typischerweise mehrstufige organische Reaktionen. Die Ausgangsstoffe sind oft kommerziell erhältlich oder können durch bekannte Verfahren synthetisiert werden. Zu den wichtigsten Schritten können gehören:

Bildung des Benzopyrankernes: Dies kann durch Cyclisierungsreaktionen unter Einbeziehung von Phenolverbindungen und geeigneten Reagenzien erreicht werden.

Einführung der Chlorgruppe: Chlorierungsreaktionen mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid.

Anbindung der Thiazolylaminogruppe: Dieser Schritt kann nukleophile Substitutionsreaktionen mit Thiazolderivaten beinhalten.

Sulfonierung: Einführung der Sulfonylgruppe unter Verwendung von Sulfonylchloriden.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der Zwischenprodukte zur Bildung des gewünschten Produkts.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für solche Verbindungen beinhalten oft die Optimierung der Synthesewege, um Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Katalysatoren, Hochdurchsatz-Screening von Reaktionsbedingungen und Skalierungsprozesse umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Chlor-4-oxo-N-(4-((2-Thiazolylamino)sulfonyl)phenyl)-4H-1-benzopyran-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung in höhere Oxidationsstufen unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktion von funktionellen Gruppen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nukleophile oder elektrophile Substitutionsreaktionen, um funktionelle Gruppen einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Häufige Lösungsmittel sind Dichlormethan, Ethanol und Acetonitril.

Katalysatoren: Übergangsmetallkatalysatoren wie Palladium oder Platin.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Sulfoxide oder Sulfone ergeben, während Reduktion Amine oder Alkohole ergeben kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Untersucht auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten.

Industrie: Verwendung bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

Der Wirkungsmechanismus von 6-Chlor-4-oxo-N-(4-((2-Thiazolylamino)sulfonyl)phenyl)-4H-1-benzopyran-2-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder andere Proteine gehören. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Kontext ab.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4H-1-Benzopyran-2-carboxamid-Derivate: Diese Verbindungen teilen eine ähnliche Kernstruktur und können vergleichbare biologische Aktivitäten aufweisen.

Thiazolderivate: Bekannt für ihre vielfältigen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Sulfonylverbindungen: Oft in der medizinischen Chemie verwendet, da sie biologische Zielstrukturen modulieren können.

Einzigartigkeit

6-Chlor-4-oxo-N-(4-((2-Thiazolylamino)sulfonyl)phenyl)-4H-1-benzopyran-2-carboxamid ist einzigartig durch seine spezifische Kombination von funktionellen Gruppen, die ihm möglicherweise unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen. Seine Einzigartigkeit liegt in den potenziellen synergistischen Effekten dieser Gruppen, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht.

Eigenschaften

CAS-Nummer |

27777-20-4 |

|---|---|

Molekularformel |

C19H12ClN3O5S2 |

Molekulargewicht |

461.9 g/mol |

IUPAC-Name |

6-chloro-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |

InChI |

InChI=1S/C19H12ClN3O5S2/c20-11-1-6-16-14(9-11)15(24)10-17(28-16)18(25)22-12-2-4-13(5-3-12)30(26,27)23-19-21-7-8-29-19/h1-10H,(H,21,23)(H,22,25) |

InChI-Schlüssel |

GKZSJLBKTFAGSS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)NC4=NC=CS4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B12136050.png)

![1'-[3-(dimethylamino)propyl]-3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136057.png)

![2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol](/img/structure/B12136064.png)

![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136074.png)

![2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12136084.png)

![2-bromo-9-(4-chlorophenyl)-14-methylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane]](/img/structure/B12136090.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12136104.png)

![5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136113.png)

![7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12136126.png)

![5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136128.png)

![2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12136130.png)

![N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B12136133.png)